6,7-Dihydrothieno[3,2-c]pyridine
CAS No.: 107112-93-6
Cat. No.: VC21110674
Molecular Formula: C7H7NS
Molecular Weight: 137.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107112-93-6 |
|---|---|
| Molecular Formula | C7H7NS |
| Molecular Weight | 137.2 g/mol |
| IUPAC Name | 6,7-dihydrothieno[3,2-c]pyridine |
| Standard InChI | InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2 |
| Standard InChI Key | NVWLCUBMMDJESN-UHFFFAOYSA-N |
| SMILES | C1CN=CC2=C1SC=C2 |
| Canonical SMILES | C1CN=CC2=C1SC=C2 |
Introduction
Chemical Identity and Structural Characteristics
6,7-Dihydrothieno[3,2-c]pyridine possesses a bicyclic structure consisting of a partially hydrogenated pyridine ring fused with a thiophene moiety. This unique structural arrangement contributes to its chemical reactivity and pharmaceutical relevance.
Basic Identification Parameters
The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 107112-93-6 |
| Molecular Formula | C₇H₇NS |
| Molecular Weight | 137.20 g/mol |
| PubChem CID | 13586615 |
| Creation Date | February 8, 2007 |
| Last Modified | February 22, 2025 |
The molecular structure features a partially saturated six-membered nitrogen-containing ring (dihydropyridine) fused with a five-membered thiophene ring, creating a bicyclic system with distinct reactivity patterns .
Structural Representation
The compound can be represented through various chemical notations:
| Representation Type | Value |
|---|---|
| IUPAC Name | 6,7-dihydrothieno[3,2-c]pyridine |
| SMILES | C1CN=CC2=C1SC=C2 |
| InChI | InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2 |
| InChIKey | NVWLCUBMMDJESN-UHFFFAOYSA-N |
These structural representations enable precise identification in chemical databases and literature searches .
Physicochemical Properties
Understanding the physicochemical properties of 6,7-dihydrothieno[3,2-c]pyridine is crucial for predicting its behavior in chemical reactions, biological systems, and pharmaceutical formulations.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value | Status |
|---|---|---|
| Physical State | Solid | Experimental |
| Color | Pale Yellow to Dark Brown | Experimental |
| Boiling Point | 258.7±29.0 °C | Predicted |
| Density | 1.28±0.1 g/cm³ | Predicted |
| Exact Mass | 137.03000 | Calculated |
| pKa | 5.29±0.20 | Predicted |
| PSA (Polar Surface Area) | 40.60000 | Calculated |
| LogP | 1.15870 | Calculated |
The moderate LogP value indicates a balance between hydrophilic and hydrophobic properties, suggesting reasonable membrane permeability while maintaining some water solubility .
Solubility Profile
The compound demonstrates selective solubility patterns:
| Solvent | Solubility | Conditions |
|---|---|---|
| Dichloromethane | Slightly soluble | Heated |
| DMSO | Slightly soluble | Heated |
| Methanol | Slightly soluble | Room temperature |
This solubility profile influences its handling in laboratory settings and processing methods for pharmaceutical applications .
Synthetic Approaches and Preparation Methods
Several synthetic routes have been developed to prepare 6,7-dihydrothieno[3,2-c]pyridine, with varying efficiencies and yields.
Pictet-Spengler Reaction
The Pictet-Spengler reaction represents a particularly efficient approach for synthesizing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which can be subsequently modified to yield the 6,7-dihydro derivative. This one-pot reaction utilizes 2-thiopheneethylamine and 6-methylpicolinaldehyde as starting materials .
The reaction proceeds through the following general pathway:
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Condensation of the amine with the aldehyde to form an imine
-
Intramolecular cyclization through electrophilic aromatic substitution
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Aromatization to yield the heterocyclic system
This method offers advantages of higher yields and more streamlined processing compared to multi-step approaches .
Alternative Synthetic Routes
Other documented synthesis methods include:
-
Sequential functionalization of thiophene through directed metalation
-
Cyclization of appropriately substituted 2-aminoethylthiophenes
-
Ring-closing transformations of pyridine derivatives containing thienyl substituents
Derivatives and Related Compounds
The 6,7-dihydrothieno[3,2-c]pyridine scaffold serves as a versatile building block for numerous derivatives with distinct properties and applications.
Key Structural Derivatives
Notable derivatives include:
| Derivative | Molecular Formula | Molecular Weight | Significance |
|---|---|---|---|
| 6,7-Dihydrothieno[3,2-c]-pyridin-4(5H)-one | C₇H₇NOS | 153.20 | Ticlopidine Hydrochloride Impurity B; Ticlopidine related compound A |
| 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | C₁₃H₁₃NS | 215.31 | Intermediate in pharmaceutical synthesis |
| 5-Acyl-6,7-dihydrothieno[3,2-c]pyridine | C₉H₉NOS | 179.24 | HHAT inhibitor scaffold |
Conformational Analysis and Structural Dynamics
Research into the conformational behavior of 6,7-dihydrothieno[3,2-c]pyridine derivatives has provided valuable insights into their three-dimensional structures and potential binding interactions.
Amide Bond Rotamer Studies
Studies on 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives have revealed important conformational characteristics:
-
These compounds exhibit distinct rotamer populations around the amide bond
-
NMR studies and density functional theory modeling have been employed to identify lowest energy structures
-
The conformational preferences can be modulated through strategic substitutions
For instance, compound 6 in the research literature demonstrates an equilibrium between E and Z conformers with an approximate ratio of 48:52, highlighting the minimal energy difference between these configurations .
Ring Conformation Analysis
The partially saturated pyridine ring in 6,7-dihydrothieno[3,2-c]pyridine can adopt different conformations:
-
Chair-like conformations typical of six-membered rings
-
Slight puckering due to the constraints imposed by the fused thiophene ring
-
Conformational flexibility that influences binding to biological targets
These conformational features are particularly relevant for understanding structure-activity relationships in drug design applications .
Biological Activity and Research Applications
Recent research has revealed several significant biological applications for 6,7-dihydrothieno[3,2-c]pyridine and its derivatives.
HHAT Inhibition
A class of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives has been identified as small molecule inhibitors of Hedgehog acyltransferase (HHAT), an enzyme involved in the Hedgehog signaling pathway that regulates embryonic development and is implicated in certain cancers .
The compound RUSKI-43, a derivative in this class, has demonstrated promising activity in early studies, suggesting potential therapeutic applications in oncology through the modulation of Hedgehog signaling .
Antiplatelet Research
The structural similarity to known antiplatelet agents has prompted investigations into the potential cardiovascular applications of 6,7-dihydrothieno[3,2-c]pyridine derivatives. The compound's relationship to ticlopidine and clopidogrel suggests possible activity in platelet aggregation inhibition, although direct evidence for the unsubstituted parent compound is limited in the available literature .
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